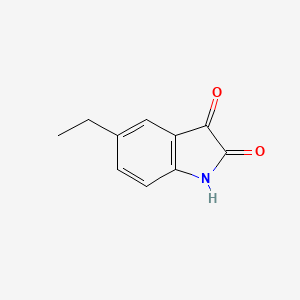

5-Ethyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGNFZUIJHZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342641 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96202-56-1 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Ethyl-1H-indole-2,3-dione from 4-Ethylaniline

Abstract: This technical guide provides a detailed, in-depth exploration of the synthesis of 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin), a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences from the readily available starting material, 4-ethylaniline. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles, mechanistic insights, and practical, step-by-step experimental protocols. The guide is structured to explain the causality behind experimental choices, ensuring a reproducible and robust synthetic procedure grounded in established chemical literature.

Introduction: The Significance of the Isatin Scaffold

Isatins (1H-indole-2,3-diones) are a class of privileged heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmacologically active agents and functional materials.[1][2] Their unique structural motif, featuring a fused aromatic and aza-heterocyclic ring system with reactive ketone functionalities, allows for diverse chemical modifications. The 5-ethylisatin derivative, in particular, is a key building block for synthesizing targeted therapeutics, including potential inhibitors of various enzymes and receptors implicated in cancer, viral diseases, and neurological disorders.

This guide focuses on a classic and reliable method for constructing the isatin core: the Sandmeyer isatin synthesis.[2][3][4] This approach, while established, presents nuances, especially with substituted anilines. We will dissect this two-step process, providing expert insights to navigate potential challenges and optimize outcomes.

Strategic Overview: The Sandmeyer Synthesis Pathway

The synthesis of 5-ethylisatin from 4-ethylaniline is efficiently achieved via a two-stage process.[5] The overall workflow is depicted below.

Figure 1: Overall workflow for the synthesis of 5-ethylisatin from 4-ethylaniline.

The first stage involves the formation of an isonitrosoacetanilide intermediate through a condensation reaction. The second stage is an acid-catalyzed intramolecular cyclization to yield the final isatin product.

Part 1: Synthesis of the Intermediate, N-(4-ethylphenyl)-2-(hydroxyimino)acetamide

The cornerstone of the Sandmeyer synthesis is the reliable formation of the isonitrosoacetanilide intermediate. This reaction involves the condensation of 4-ethylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][6][7]

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of a glyoxamide intermediate from the aniline and chloral hydrate, which then reacts with hydroxylamine to form the more stable oxime, N-(4-ethylphenyl)-2-(hydroxyimino)acetamide.[1] The sodium sulfate serves a critical role: it increases the ionic strength of the solution, which helps to "salt out" the organic intermediate as it forms, driving the reaction towards completion and simplifying isolation.[7]

Caption: Formation of the isonitrosoacetanilide intermediate.

Detailed Experimental Protocol

-

Reagents:

-

Chloral Hydrate (C₂H₃Cl₃O₂)

-

4-Ethylaniline (C₈H₁₁N)[8]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Sulfate, crystallized (Na₂SO₄·10H₂O)

-

Hydrochloric Acid, concentrated (HCl)

-

Deionized Water

-

-

Procedure:

-

In a 2 L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, dissolve chloral hydrate (0.54 mol) in 600 mL of water.

-

To this solution, add crystallized sodium sulfate (650 g).[7]

-

In a separate beaker, prepare a solution of 4-ethylaniline (0.50 mol) in 150 mL of water, adding concentrated hydrochloric acid (0.52 mol) portion-wise to facilitate complete dissolution of the amine salt.

-

Add the 4-ethylaniline hydrochloride solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water to the reaction mixture.

-

Heat the mixture vigorously. The onset of boiling should occur within 40-45 minutes.[7]

-

Maintain a vigorous boil for 2-5 minutes. The reaction is typically rapid and completion is marked by the precipitation of the product.

-

Cool the flask in an ice-water bath to complete the crystallization of the isonitrosoacetanilide intermediate.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

-

Field-Proven Insights & Troubleshooting

-

Challenge: Formation of tarry by-products is a common issue, particularly with substituted anilines.[9] This can be caused by localized overheating or side reactions.

-

Solution: Ensure vigorous and efficient stirring throughout the heating process to maintain a homogenous temperature distribution. The heating rate should be controlled to bring the solution to a boil in the specified timeframe; overly rapid heating can promote tar formation.[7]

-

Challenge: Low yields for anilines with increased lipophilicity (like 4-ethylaniline compared to aniline) can occur due to poor solubility in the aqueous medium.[1]

-

Solution: The use of a co-solvent like ethanol has been reported to improve yields in some cases, though it may complicate the "salting out" process.[1] Adhering to the established aqueous sodium sulfate protocol is often the most reliable starting point.

Part 2: Acid-Catalyzed Cyclization to this compound

The final step is the conversion of the intermediate to 5-ethylisatin via an acid-catalyzed electrophilic cyclization. This is a robust transformation but requires careful temperature control.

Mechanistic Rationale

The dried isonitrosoacetanilide intermediate is treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the loss of water and generating a reactive nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction at the ortho position to the amino group, followed by tautomerization and hydrolysis upon aqueous workup to yield the isatin product.

Detailed Experimental Protocol

-

Reagents:

-

N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (dried, from Part 1)

-

Sulfuric Acid, concentrated (H₂SO₄)

-

Cracked Ice

-

-

Procedure:

-

To a 500 mL flask equipped with an efficient mechanical stirrer and a thermometer, add concentrated sulfuric acid (300 g, ~163 mL). Warm the acid to 50 °C.

-

Add the dry N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (0.46 mol) in small portions to the stirred sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 60 °C and 70 °C. Do not exceed 70 °C. [7] Use an ice-water bath for external cooling as this step is exothermic.

-

After the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 10 minutes to ensure the reaction goes to completion.[7]

-

Cool the reaction mixture to room temperature.

-

In a large beaker (e.g., 4 L), prepare a slurry of cracked ice (approx. 10-12 times the volume of the acid).

-

Carefully and slowly pour the reaction mixture onto the stirred ice. This quench is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The 5-ethylisatin product will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper to remove all traces of sulfuric acid.

-

Dry the product. The crude 5-ethylisatin is often of sufficient purity for many subsequent applications.

-

Data Summary & Expected Results

The following table summarizes the expected quantitative data for this synthesis.

| Parameter | Intermediate | Final Product |

| Chemical Name | N-(4-ethylphenyl)-2-(hydroxyimino)acetamide | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₀H₉NO₂ |

| Molecular Weight | 192.22 g/mol | 175.18 g/mol |

| Typical Yield | 80–90% | 70–80% (from intermediate) |

| Appearance | Crystalline solid | Orange-red solid |

| Melting Point | ~160-165 °C (Varies) | ~153-156 °C |

Safety Precautions

-

Chloral Hydrate: A regulated substance that is toxic and a sedative. Handle with appropriate containment and personal protective equipment.

-

4-Ethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Always wear gloves, safety glasses, and a lab coat. The addition of the reaction mixture to ice is extremely exothermic and can cause splashing. Perform this step slowly in a fume hood.

-

Exothermic Reactions: The cyclization step is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The Sandmeyer isatin synthesis is a time-tested and effective method for the preparation of this compound from 4-ethylaniline. By understanding the mechanistic underpinnings of each step and exercising careful control over reaction parameters, particularly temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The insights provided in this guide are intended to equip scientists with the knowledge to not only replicate this procedure but also to troubleshoot and adapt it as necessary for their specific research and development needs.

References

-

Title: Synthesis of Substituted Isatins. Source: National Center for Biotechnology Information (PMC), NIH Public Access. URL: [Link]

-

Title: Synthesis, Reaction and Biological Importance of Isatin Derivatives. Source: Biomedicine and Chemical Sciences - International Research and Publishing Academy. URL: [Link]

-

Title: Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Source: DergiPark Akademik. URL: [Link]

-

Title: Isatin. Source: Organic Syntheses. URL: [Link]

-

Title: A Review on Different Approaches to Isatin Synthesis. Source: International Journal of Creative Research Thoughts (IJCRT). URL: [Link]

-

Title: An Improved Synthesis of Isonitrosoacetanilides. Source: ResearchGate, originally Tetrahedron Letters. URL: [Link]

-

Title: Sandmeyer Isatin Synthesis. Source: Name Reactions in Organic Synthesis. URL: [Link]

-

Title: Isatin. Source: International Journal of Current Microbiology and Applied Sciences (IJCMAS). URL: [Link]

-

Title: Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

-

Title: Sandmeyer Isatin Synthesis. Source: SynArchive. URL: [Link]

-

Title: A general method for the synthesis of isatins. Source: The Journal of Organic Chemistry. URL: [Link]

- Title: Process for preparing isatins with control of side-product formation.

-

Title: Sandmeyer isatin synthesis - tarry material? Source: Physics Forums. URL: [Link]

-

Title: 4-Ethylaniline. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. ijcmas.com [ijcmas.com]

- 4. biomedres.us [biomedres.us]

- 5. synarchive.com [synarchive.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. physicsforums.com [physicsforums.com]

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-1H-indole-2,3-dione

Introduction: The Isatin Scaffold and the Significance of 5-Ethyl-1H-indole-2,3-dione

Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged heterocyclic scaffold in the fields of organic synthesis and medicinal chemistry.[1][2] The inherent reactivity of the isatin core, characterized by a vicinal dicarbonyl system at the C2 and C3 positions and an acidic N-H proton, provides a versatile platform for the generation of diverse molecular architectures.[3][4] These structural modifications have led to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][5]

This technical guide focuses on a specific, yet increasingly important, derivative: This compound (also known as 5-ethylisatin). The introduction of an ethyl group at the C5 position of the isatin ring can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile. These modifications can, in turn, influence its biological activity and pharmacokinetic properties, making it a compound of considerable interest for drug discovery and development programs. This guide will provide a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and reactivity, to serve as a valuable resource for researchers and scientists.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[6] While specific experimental data for the melting point of 5-ethylisatin is not widely reported, it is expected to be a yellow to orange crystalline solid, similar to its close analog, 5-methylisatin, which has a melting point of 187 °C. The solubility profile is predicted to be characteristic of isatin derivatives: sparingly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.19 g/mol | [6] |

| CAS Number | 96202-56-1 | [6] |

| Appearance | Yellow to Orange Crystalline Solid (Predicted) | Analogous to 5-methylisatin |

| Melting Point | Approx. 180-190 °C (Predicted) | Analogous to 5-methylisatin |

| Solubility | Soluble in DMSO, ethanol, acetone; sparingly soluble in water (Predicted) | [7] |

Synthesis of this compound: The Sandmeyer Approach

The most reliable and widely employed method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[2][8] This two-step procedure, starting from the corresponding aniline, is readily adaptable for the preparation of this compound from 4-ethylaniline.

Figure 1: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) in 400 mL of water.

-

To this solution, add crystallized sodium sulfate (1.1 mol) and a solution of 4-ethylaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.12 mol).

-

Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.

-

Heat the mixture to reflux for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate upon cooling.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (0.1 mol) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (10 parts by weight).

-

After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes, at which point the evolution of gas should cease.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Recrystallization from glacial acetic acid or ethanol will afford the purified product.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

-

A broad singlet for the N-H proton, typically in the region of δ 11.0-11.5 ppm .

-

A triplet for the methyl protons (-CH₃) of the ethyl group at approximately δ 1.2 ppm with a coupling constant (J) of around 7.5 Hz.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group at approximately δ 2.6 ppm , coupled to the methyl protons with a J value of about 7.5 Hz.

-

A doublet for the H6 proton at around δ 7.0 ppm .

-

A doublet of doublets for the H7 proton at approximately δ 7.4 ppm .

-

A singlet or a narrow doublet for the H4 proton at around δ 7.5 ppm .

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum in DMSO-d₆ is predicted to exhibit the following key resonances:

-

Two carbonyl carbons : C2 (amide) around δ 184 ppm and C3 (ketone) around δ 159 ppm .

-

Aromatic carbons : Six signals in the aromatic region between δ 110 and 150 ppm . The carbon bearing the ethyl group (C5) would be expected around δ 138 ppm .

-

Ethyl group carbons : A signal for the methylene carbon (-CH₂-) at approximately δ 28 ppm and a signal for the methyl carbon (-CH₃) at around δ 16 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum (KBr pellet) is expected to show characteristic absorption bands:

-

N-H stretch : A broad band in the region of 3200-3400 cm⁻¹ .

-

C-H stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ .

-

C=O stretches : Two strong absorption bands for the vicinal carbonyl groups. The C2 (amide) carbonyl stretch is typically observed around 1730-1750 cm⁻¹ , and the C3 (ketone) carbonyl stretch appears at a lower frequency, around 1710-1730 cm⁻¹ .

-

C=C stretch : Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 175 . Key fragmentation patterns would likely involve the loss of CO (m/z 147) and subsequent fragmentation of the ethyl group.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is governed by the isatin core and is analogous to other 5-substituted isatins. The primary sites for chemical modification are the N1-position, the C3-carbonyl group, and the aromatic ring.

Figure 2: Major sites of reactivity on the this compound scaffold.

N-Alkylation and N-Acylation

The acidic proton on the nitrogen atom can be readily removed by a base, such as sodium hydride or potassium carbonate, to form the corresponding anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted 5-ethylisatin derivatives.[9] This is a common strategy to introduce further diversity and modulate the biological activity of the isatin scaffold.[10]

Reactions at the C3-Carbonyl Group

The C3-carbonyl group is highly electrophilic and is the primary site for nucleophilic attack. It readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds, amines, and hydrazines, to form a wide range of derivatives.[11] For example, condensation with compounds containing a primary amino group leads to the formation of Schiff bases.

Electrophilic Aromatic Substitution

The benzene ring of the isatin nucleus can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The ethyl group is an ortho-, para-director, while the deactivating effect of the dicarbonyl system directs incoming electrophiles primarily to the C7 position.

Applications in Drug Discovery and Development

Isatin derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][5] The 5-substitution on the isatin ring has been shown to be crucial for modulating potency and selectivity for various biological targets. For instance, 5-substituted isatins have been investigated as inhibitors of caspases, kinases, and other enzymes implicated in disease. The introduction of the 5-ethyl group can enhance the lipophilicity of the molecule, which may improve cell permeability and oral bioavailability. Researchers in drug development can utilize this compound as a key intermediate for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.

Conclusion

This compound is a valuable derivative of the versatile isatin scaffold. Its synthesis is readily achievable through established methods like the Sandmeyer reaction. While specific experimental data is not extensively published, its physicochemical and spectral properties can be reliably predicted based on closely related analogs. The known reactivity of the isatin core at the N1, C3, and aromatic ring positions provides a clear roadmap for the synthesis of a diverse library of 5-ethylisatin derivatives. For researchers and scientists in drug discovery, this compound represents a promising building block for the development of novel therapeutics with potentially enhanced properties.

References

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - MDPI. Available at: [Link]

-

Synthesis of Substituted Isatins - PMC - NIH. Available at: [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery ABSTRACT Isa. Available at: [Link]

-

(PDF) ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Available at: [Link]

-

Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed. Available at: [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: [Link]

-

5-Methylisatin | C9H7NO2 | CID 11840 - PubChem - NIH. Available at: [Link]

-

Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed Central. Available at: [Link]

-

synthesis, characterization and biological evaluation of novel isatin derivatives. Available at: [Link]

-

Biological activities of isatin and its derivatives - PubMed. Available at: [Link]

-

Sandmeyer Isatin Synthesis - SynArchive. Available at: [Link]

-

Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors - OUCI. Available at: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. Available at: [Link]

-

(PDF) Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors - ResearchGate. Available at: [Link]

-

Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules - SciSpace. Available at: [Link]

-

Synthesis of Sandmeier Isatin. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC - NIH. Available at: [Link]

Sources

- 1. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methylisatin(608-05-9) IR Spectrum [chemicalbook.com]

- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Methylisatin(608-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. biomedres.us [biomedres.us]

- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 5-Ethyl-1H-indole-2,3-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethyl-1H-indole-2,3-dione

This compound, commonly known in the scientific community as 5-ethylisatin, is a pivotal heterocyclic scaffold. As a derivative of isatin (1H-indole-2,3-dione), it serves as a versatile precursor in the synthesis of a wide array of biologically active compounds and functional materials. The isatin core is a privileged structure in medicinal chemistry, appearing in molecules with anticonvulsant, anti-inflammatory, and antiproliferative activities. The introduction of an ethyl group at the C-5 position of the benzene ring subtly yet significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological interactions.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines this compound. Understanding this spectroscopic signature is not merely an academic exercise; it is the fundamental requirement for unambiguous structural confirmation, purity assessment, and the rational design of new chemical entities. We will delve into the causality behind the observed spectral features, grounding our interpretations in established principles and authoritative data.

The structural foundation for the data presented herein is the this compound molecule, with the conventional numbering system for the isatin core.

Unveiling the Solid-State Architecture of 5-Ethyl-1H-indole-2,3-dione: A Technical Guide to Its Predicted Crystal Structure and Significance in Drug Discovery

Introduction: The isatin scaffold, chemically known as 1H-indole-2,3-dione, represents a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticonvulsant, and anticancer properties. The strategic functionalization of the isatin core allows for the fine-tuning of its pharmacological profile. 5-Ethyl-1H-indole-2,3-dione (5-ethylisatin) is one such derivative, holding potential for the development of novel therapeutics. A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and for elucidating its structure-activity relationships.

This technical guide provides an in-depth analysis of the anticipated crystal structure of this compound. While, to date, the specific crystallographic data for this compound has not been publicly deposited in crystallographic databases, this guide will leverage high-quality crystallographic data from closely related analogs to construct a robust predictive model of its solid-state architecture. We will delve into its synthesis and crystallization, predict its molecular geometry and intermolecular interactions, and discuss its spectroscopic signatures. Furthermore, the implications of its structural features for drug development will be explored.

Synthesis and Crystallization: A Pathway to Single Crystals

The synthesis of 5-ethylisatin can be approached through established methodologies for 5-substituted isatins, often starting from the corresponding aniline derivative. The crystallization process is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Based on successful protocols for analogous compounds like 5-bromo-1-ethylindoline-2,3-dione, a reliable experimental workflow can be proposed.

Proposed Synthetic and Crystallization Workflow

Caption: Proposed workflow for the synthesis and crystallization of this compound.

Detailed Experimental Protocol:

-

Synthesis of 4-Ethyl-isonitrosoacetanilide (Intermediate C): 4-Ethylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This condensation reaction forms the isonitrosoacetanilide intermediate, which precipitates from the reaction mixture and can be isolated by filtration.

-

Cyclization to this compound (Crude E): The dried intermediate is carefully added in portions to pre-heated concentrated sulfuric acid with vigorous stirring. The acid catalyzes an intramolecular cyclization, followed by hydrolysis, to yield the crude 5-ethylisatin. The reaction mixture is then poured onto crushed ice to precipitate the product, which is subsequently filtered and washed.

-

Purification (F-G): The crude product is purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to yield the pure this compound.

-

Crystallization (H-I): High-quality single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified compound in a solvent like dichloromethane at room temperature. The choice of solvent is critical and may require screening of various options to obtain crystals of sufficient size and quality.

Predicted Crystal Structure and Molecular Geometry

In the absence of experimental data for 5-ethylisatin, we can infer its likely crystallographic parameters by examining closely related structures that have been characterized by single-crystal X-ray diffraction. The crystal structures of 5-bromo-1-ethylindoline-2,3-dione and 1-ethyl-5-iodoindoline-2,3-dione provide an excellent basis for this prediction.

Comparative Crystallographic Data of Analogous Compounds

| Parameter | 5-bromo-1-ethylindoline-2,3-dione | 1-ethyl-5-iodoindoline-2,3-dione[1] | Predicted: this compound |

| Formula | C₁₀H₈BrNO₂ | C₁₀H₈INO₂ | C₁₀H₉NO₂ |

| Crystal System | Monoclinic | Triclinic | Monoclinic or Triclinic |

| Space Group | P2₁/c | P-1 | P2₁/c or P-1 |

| a (Å) | 10.339(3) | 9.9658(2) | ~10-11 |

| b (Å) | 11.082(3) | 10.1453(2) | ~10-12 |

| c (Å) | 16.327(5) | 11.3007(2) | ~15-17 |

| α (°) | 90 | 71.188(1) | 90 or ~70-75 |

| β (°) | 94.75(3) | 72.599(1) | ~90-95 or ~70-75 |

| γ (°) | 90 | 84.434(1) | 90 or ~80-85 |

| Z | 8 | 4 | 4 or 8 |

Data for 5-bromo-1-ethylindoline-2,3-dione is inferred from a similar structure and should be treated as illustrative.

Predicted Molecular Geometry

The isatin core is expected to be nearly planar. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system is almost planar.[2] Similarly, in 1-ethyl-5-iodoindoline-2,3-dione, the two independent molecules in the asymmetric unit are essentially planar.[1] It is therefore highly probable that the indole-2,3-dione moiety of 5-ethylisatin will also exhibit a high degree of planarity.

The ethyl group at the 5-position will extend from this plane. The orientation of the N-ethyl group in the bromo- and iodo-analogs is nearly perpendicular to the indoline ring system.[1][2] For this compound, which is not N-alkylated, the hydrogen atom on the nitrogen will participate in hydrogen bonding.

Caption: Predicted molecular structure of this compound.

Analysis of Intermolecular Interactions

The crystal packing of isatin derivatives is typically governed by a network of intermolecular interactions. In the case of this compound, the presence of the N-H proton and the two carbonyl groups suggests that hydrogen bonding will play a crucial role in the supramolecular assembly.

-

N-H···O Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygens are hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in N-unsubstituted isatins.

-

C-H···O Interactions: The aromatic C-H groups and the ethyl C-H groups can also act as weak hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygens. These interactions, although weaker, contribute to the overall stability of the crystal lattice.

-

π–π Stacking: The planar aromatic rings of the isatin core are likely to engage in π–π stacking interactions. The presence of the ethyl group at the 5-position may influence the nature of this stacking, potentially leading to slipped-parallel or T-shaped arrangements to accommodate the alkyl substituent. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, a weak slipped parallel π–π interaction is observed.[2]

Spectroscopic Correlation

Spectroscopic techniques are essential for the characterization of this compound and for corroborating its molecular structure.

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (typically in the range of 1700-1760 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information. The N-H proton will likely appear as a broad singlet. The aromatic protons on the benzene ring will show a characteristic splitting pattern, and the ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons, the aromatic carbons, and the two carbons of the ethyl group, confirming the molecular framework.

Significance in Drug Design and Development

The isatin scaffold is a versatile template for the design of enzyme inhibitors. The C5 position is a common site for modification to enhance potency and selectivity. The ethyl group at this position can influence the compound's lipophilicity and its interaction with the target protein's binding pocket.

For instance, isatin derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The structural information, even if predicted, for 5-ethylisatin can be used in computational studies, such as molecular docking, to model its binding to the ATP-binding site of CDKs.

Hypothetical Drug Discovery Workflow

Caption: A generalized workflow for the discovery of isatin-based drug candidates.

Conclusion and Future Work

This technical guide has provided a comprehensive predictive analysis of the crystal structure of this compound based on the crystallographic data of its close analogs. The proposed synthesis and crystallization protocols offer a clear path to obtaining single crystals of this compound. The predicted molecular geometry and intermolecular interactions provide a valuable framework for understanding its solid-state properties.

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data will not only validate the predictions made in this guide but will also provide the precise atomic coordinates necessary for accurate structure-based drug design efforts, ultimately accelerating the development of novel isatin-based therapeutics.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

-

Kharbach, Y., Haoudi, A., Capet, F., Mazzah, A., & El Ammari, L. (2016). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 725–728. [Link]

-

Zhang, J., Wang, L., & Xu, J. (2014). 1-Ethyl-5-iodoindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(1), o67. [Link]

Sources

The Multifaceted Biological Activities of 5-Substituted Isatin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione), a naturally occurring bicyclic compound, has long captured the attention of medicinal chemists due to its versatile chemical reactivity and broad spectrum of pharmacological activities.[1] The isatin core, characterized by a fused benzene and pyrrole ring system with keto groups at positions 2 and 3, serves as a privileged scaffold for the design of novel therapeutic agents.[2][3] Of particular interest are the 5-substituted isatin derivatives, where modifications at this position on the aromatic ring have been shown to significantly influence and enhance their biological effects. This technical guide provides an in-depth exploration of the diverse biological activities of 5-substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the knowledge to harness the full therapeutic potential of this remarkable molecular framework.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

5-Substituted isatin derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[4][5] Their multifaceted mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of 5-substituted isatin derivatives stems from their ability to interact with various intracellular targets. A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Notably, derivatives have been shown to target receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as cyclin-dependent kinases (CDKs) like CDK2.[4] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[5]

Furthermore, many 5-substituted isatin derivatives are potent inducers of apoptosis, or programmed cell death. This is often achieved through the mitochondrial-mediated pathway, characterized by the dissipation of mitochondrial membrane potential and the activation of caspase cascades.[7] Some derivatives have also been shown to suppress anti-apoptotic proteins like Bcl-2 and induce the generation of reactive oxygen species (ROS), further promoting apoptotic cell death.[5]

Another important anticancer mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[5] This antimitotic activity is a hallmark of several successful chemotherapeutic agents.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature of the substituent at the 5-position of the isatin ring plays a critical role in determining the anticancer potency. Electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and bromo (-Br), at the 5-position have often been associated with enhanced cytotoxic activity. For instance, a 5-nitroisatin derivative demonstrated potent anticancer properties.[8] Additionally, the combination of a 5-position substituent with modifications at the N-1 position, such as the introduction of a benzyl group, has been shown to significantly enhance cytotoxicity.[7]

Quantitative Data: Anticancer Efficacy of 5-Substituted Isatin Derivatives

The following table summarizes the in vitro anticancer activity of selected 5-substituted isatin derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | 5-Substituent | N-1 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2h | -trans-2-(methoxycarbonyl)ethen-1-yl | -benzyl | Jurkat (T-cell leukemia) | 0.03 | [7] |

| 17 | - | - | ZR-75 (breast) | 0.74 | [9] |

| 17 | - | - | HT-29 (colon) | 2.02 | [9] |

| 17 | - | - | A-549 (lung) | 0.76 | [9] |

| Compound 29 | - | - | MDA-MB-231 (breast) | 3.30 | [9] |

| 126 | - | - | HepG2 (liver) | 16.80 | [9] |

| 14g | - | - | A549, HepG2, MCF-7, PC-3, HeLa | 77.2–88.9 | [10] |

| 14h | - | - | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [10] |

| 13a | - | - | HeLa (cervical) | 18.5 | [10] |

| 13c | - | - | HeLa (cervical) | 30 | [10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of the 5-substituted isatin derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and an untreated control (medium only).[11]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Visualizing the Anticancer Mechanism: Key Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by 5-substituted isatin derivatives in cancer cells.

Caption: Anticancer mechanisms of 5-substituted isatin derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isatin derivatives, particularly those with substitutions at the 5-position, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[14][15] This makes them attractive candidates for the development of new antimicrobial agents, especially in the face of rising antimicrobial resistance.

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanism of action for all 5-substituted isatin derivatives is not fully elucidated and can be multifaceted. However, studies suggest that these compounds may interfere with essential microbial processes. One proposed mechanism is the inhibition of bacterial cell wall synthesis, leading to a loss of structural integrity and cell lysis.[3] Another potential mode of action is the inhibition of bacterial cell fusion.[3] The lipophilic nature of many isatin derivatives allows them to penetrate microbial cell membranes, where they can disrupt membrane potential and interfere with cellular transport and energy production.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of isatin derivatives is significantly influenced by the nature of the substituent at the 5-position. Halogenation, particularly with bromine (-Br) or chlorine (-Cl), at the 5-position has been shown to enhance antibacterial and antifungal activity.[16] For example, a 5-bromo substituted isatin derivative exhibited favorable antimicrobial activity.[16] The introduction of bulky or heterocyclic moieties at other positions of the isatin scaffold can also modulate the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Efficacy of 5-Substituted Isatin Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-substituted isatin derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | 5-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 3b | - | Staphylococcus aureus | 3.12 | [17] |

| 3b | - | Methicillin-resistant Staphylococcus aureus | 3.12 | [17] |

| 3e | - | Candida tropicalis | 6.25 | [17] |

| 3e | - | Trichophyton rubrum | 6.25 | [17] |

| 46d | - | Various bacterial strains | 0.20 - 0.30 | [1] |

| 46f | - | Various bacterial strains | 0.20 - 0.30 | [1] |

| 3c | - | Staphylococcus aureus | >16 | [3] |

| 3c | - | Escherichia coli | <1 | [3] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative technique used to determine the susceptibility of bacteria to various antimicrobial agents.[18][19]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[19]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking twice more to ensure complete coverage.[19]

-

-

Disk Application:

-

Incubation:

-

Invert the plates and incubate them at 37°C for 16-24 hours.[21]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers.[21]

-

The size of the zone is inversely proportional to the MIC. The results are typically reported as susceptible, intermediate, or resistant based on standardized interpretive charts.

-

Visualizing the Antimicrobial Workflow: Disk Diffusion Assay

The following diagram outlines the workflow for the Kirby-Bauer disk diffusion assay.

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

III. Antiviral Activity: A Broad-Spectrum Defense

The isatin scaffold has a long history in antiviral research, with derivatives showing activity against a wide range of viruses.[22][[“]] 5-Substituted isatins are no exception, with studies demonstrating their potential to inhibit the replication of various viral pathogens.[24]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of 5-substituted isatin derivatives can vary depending on the specific virus and the nature of the substituent. Some derivatives have been shown to interfere with early stages of the viral life cycle, such as attachment and entry into the host cell. Others may inhibit key viral enzymes, such as reverse transcriptase or proteases, which are essential for viral replication. For some viruses, isatin derivatives have been found to inhibit the synthesis of viral proteins, thereby preventing the assembly of new viral particles.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of isatin derivatives is highly dependent on the substitution pattern. For instance, in the context of anti-HIV activity, the presence of a fluorine atom at the C-5 position has been shown to enhance potency.[25] The nature of the side chain at other positions of the isatin ring also plays a crucial role in determining the antiviral spectrum and efficacy.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard method for determining the ability of a compound to neutralize a virus.[26][27]

Principle: This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. A plaque is a localized area of cell death or cytopathic effect caused by viral infection.

Step-by-Step Methodology:

-

Cell and Virus Preparation:

-

Seed a susceptible host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[28]

-

Prepare a stock of the virus with a known titer (plaque-forming units per mL, PFU/mL).

-

-

Compound Dilution and Virus-Compound Incubation:

-

Prepare serial dilutions of the 5-substituted isatin derivative in a suitable medium.

-

Mix a fixed amount of the virus (e.g., 50-100 PFU) with each dilution of the compound and incubate for a short period (e.g., 1 hour) to allow for interaction.[26]

-

-

Infection and Adsorption:

-

Overlay and Incubation:

-

Plaque Visualization and Counting:

-

After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[30]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

-

Visualizing the Antiviral Workflow: Plaque Reduction Assay

The following diagram illustrates the workflow of a plaque reduction assay.

Caption: Workflow for the plaque reduction assay.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, and there is a continuous need for novel anti-inflammatory agents with improved efficacy and safety profiles. 5-Substituted isatin derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[2][31]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 5-substituted isatin derivatives are attributed to their ability to modulate multiple targets within the inflammatory cascade.[2] A key mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[32]

Furthermore, these compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[31] By inhibiting NF-κB, isatin derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[31] Some derivatives also exhibit inhibitory effects on inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a mediator of inflammation.[32]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of isatin derivatives is strongly influenced by the substituent at the 5-position. Halogen atoms, such as chlorine and bromine, at this position have been shown to confer significant anti-inflammatory efficacy.[32] For example, 5-chloro and 5-bromo substituted isatins have been identified as potent anti-inflammatory agents.[32]

Quantitative Data: Anti-inflammatory Efficacy of 5-Substituted Isatin Derivatives

The following table highlights the anti-inflammatory activity of selected 5-substituted isatin derivatives.

| Compound ID | 5-Substituent | Model/Target | Activity | Reference |

| 5-Cl derivative | -Cl | Carrageenan-induced paw edema | Significant edema reduction | [32] |

| 5-Br derivative | -Br | Carrageenan-induced paw edema | Significant edema reduction | [32] |

| Compound 5d | -NO₂ (tricyclic) | LPS-induced NF-κB/AP-1 | IC50 in µM range | [33][34] |

| Compound 5d | -NO₂ (tricyclic) | LPS-induced IL-6 production | IC50 in µM range | [33][34] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of compounds.[35][36]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the 5-substituted isatin derivative to the test groups via an appropriate route (e.g., oral or intraperitoneal) at various doses.

-

Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

-

The formula for calculating the percentage of inhibition is:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Visualizing the Anti-inflammatory Mechanism: The Inflammatory Cascade

The following diagram depicts the key inflammatory pathways modulated by 5-substituted isatin derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seejph.com [seejph.com]

- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 21. microbenotes.com [microbenotes.com]

- 22. researchgate.net [researchgate.net]

- 23. consensus.app [consensus.app]

- 24. researchgate.net [researchgate.net]

- 25. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents [ouci.dntb.gov.ua]

- 26. bioagilytix.com [bioagilytix.com]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. benchchem.com [benchchem.com]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. pkheartjournal.com [pkheartjournal.com]

- 33. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 37. inotiv.com [inotiv.com]

The Discovery of Novel Isatin-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of novel isatin-based therapeutic agents. We will delve into the core principles of designing and synthesizing isatin derivatives, explore the diverse therapeutic applications, and provide detailed experimental protocols for their biological evaluation and mechanistic elucidation. This guide is intended to serve as a practical resource, grounded in scientific integrity, to accelerate the translation of promising isatin-based compounds from the laboratory to clinical applications.

The Isatin Scaffold: A Foundation for Therapeutic Innovation

First isolated in 1841 through the oxidation of indigo, isatin is an endogenous compound found in various plants and even in mammalian tissues and fluids.[1] Its unique structural features, particularly the reactive ketone group at the C3 position and the lactam moiety, make it an ideal starting point for a multitude of chemical modifications. This synthetic tractability allows for the creation of extensive libraries of derivatives with diverse pharmacological profiles.[2] Isatin and its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[2][3][4][5]

The core principle behind the therapeutic success of isatin-based compounds lies in their ability to interact with a variety of biological targets. By strategically modifying the isatin core, researchers can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Strategic Design and Synthesis of Isatin Derivatives

The journey to a novel therapeutic agent begins with thoughtful molecular design and efficient synthesis. The isatin scaffold offers multiple sites for modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Key Synthetic Strategies

The synthesis of isatin derivatives can be broadly categorized into modifications at the N1-position, the C3-carbonyl group, and the aromatic ring.

A common and effective strategy involves the condensation of the C3-carbonyl of isatin with various primary amines to form Schiff bases. This reaction is typically straightforward and allows for the introduction of a wide range of substituents.

Experimental Protocol: General Synthesis of Isatin Schiff Bases [6][7]

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the desired isatin derivative and the primary amine in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

Molecular Hybridization: Expanding Therapeutic Potential

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a powerful approach in drug discovery. Isatin is an excellent candidate for this strategy, and its hybrids with moieties such as triazoles and quinolines have shown enhanced biological activities.[8][9]

Experimental Protocol: Synthesis of Isatin-Triazole Hybrids via Click Chemistry [10]

-

Preparation of N-propargyl Isatin: React the desired isatin with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the N-propargyl isatin.

-

Preparation of Azide Moiety: Synthesize the desired azide-containing pharmacophore through standard chemical procedures.

-

Click Reaction: In a reaction vessel, dissolve the N-propargyl isatin and the azide moiety in a solvent system such as t-BuOH/H2O.

-

Catalysis: Add a catalytic amount of a copper(I) source, often generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate.

-

Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by column chromatography to obtain the pure isatin-triazole hybrid.

Therapeutic Applications and Biological Evaluation

The diverse biological activities of isatin derivatives have led to their investigation in a multitude of therapeutic areas. This section will detail the key applications and provide step-by-step protocols for their evaluation.

Anticancer Activity

Isatin-based compounds have emerged as a promising class of anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity [5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the isatin-based compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Isatin-Triazole Hybrids

| Compound | Linker Length | R1 | R2 | Cancer Cell Line | IC50 (µM)[13] |

| 13 | n=1 | H | 4-OCH3 | MGC-803 | 9.78 |

| 15 | n=3 | 5-Br | 7-Br | MCF-7 | 1.56 |

| 18 | n=2 | H | H | THP-1 | <1 |

| 19 | n=3 | H | H | HeLa | 1.3 |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isatin-quinoline conjugates have shown significant biocidal activity against multidrug-resistant bacterial pathogens.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [14]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the isatin compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Isatin-Quinoline Conjugates

| Compound | Bacterial Strain | MIC (µg/mL)[15] |

| Q8b | M. tuberculosis H37Rv | 0.06 |

| Q8h | M. tuberculosis H37Rv | 0.12 |

| Q8b | MDR M. tuberculosis | 0.24 |

| Q8h | MDR M. tuberculosis | 0.98 |

| Q8b | XDR M. tuberculosis | 1.95 |

| Q8h | XDR M. tuberculosis | 3.9 |

Antiviral Activity

Isatin derivatives, particularly isatin-thiosemicarbazones, have a long history of investigation as antiviral agents.[16]

Experimental Protocol: Plaque Reduction Assay [17]

-

Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the isatin compound.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Anticonvulsant Activity

N-substituted isatin derivatives have demonstrated significant anticonvulsant properties in preclinical models.[5][18][19]

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models [20][21]

-

Maximal Electroshock (MES) Test:

-

Animal Preparation: Administer the isatin compound to mice or rats at various doses.

-

Induction of Seizure: After a predetermined time, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

-

-

Pentylenetetrazole (PTZ) Test:

-

Animal Preparation: Administer the isatin compound to mice or rats.

-

Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole subcutaneously or intraperitoneally.

-

Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

-

Data Analysis: Determine the ED50 that protects 50% of the animals from seizures.

-

Elucidating the Mechanism of Action

Understanding how a compound exerts its therapeutic effect is crucial for its further development. Isatin derivatives have been shown to modulate various cellular pathways and enzyme activities.

Induction of Apoptosis

A key mechanism of action for many anticancer isatin derivatives is the induction of apoptosis, or programmed cell death.[12] This can be mediated through various pathways, including the activation of caspases.[22]

Experimental Protocol: Caspase Activation Assay [2]

-

Cell Lysis: Treat cancer cells with the isatin compound and then lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysate.

-

Incubation: Incubate the mixture to allow for caspase-mediated cleavage of the substrate.

-

Signal Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.

Diagram: Simplified Apoptosis Signaling Pathway

Caption: Isatin derivatives can induce apoptosis through intrinsic and extrinsic pathways.

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of several key enzymes, including kinases, carbonic anhydrases, and monoamine oxidases.

-

Kinase Inhibition: Several isatin-based compounds are potent kinase inhibitors, a key strategy in cancer therapy.[23][24]

-

Carbonic Anhydrase Inhibition: Isatin-sulfonamide derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms.[6][25][26][27]

-

Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known MAO inhibitor, and its derivatives have been explored for the treatment of neurodegenerative diseases.[1][28][29][30][31]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add various concentrations of the isatin derivative to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 or Ki value.

Data Presentation: Enzyme Inhibition by Isatin Derivatives

| Compound | Enzyme Target | Inhibition (IC50/Ki)[24][28][30] |

| 4-Chloroisatin | MAO-A | IC50 = 0.812 µM |

| 5-Bromoisatin | MAO-B | IC50 = 0.125 µM |

| Isatin-sulfonamide 1 | Carbonic Anhydrase IX | Ki = 9.8 nM |

| Isatin-sulfonamide 2 | Carbonic Anhydrase XII | Ki = 5.4 nM |

| Isatin derivative 13 | VEGFR-2 | IC50 = 69.11 nM |

| Isatin derivative 14 | VEGFR-2 | IC50 = 85.89 nM |

| Sulfonyl isatin 4 | Caspase-3 | IC50 = 25 µM |

| Sulfonyl isatin 5 | Caspase-3 | IC50 = 29 µM |

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a validated anticancer strategy. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][32][33][34][35]

Experimental Protocol: Tubulin Polymerization Assay [33]

-

Reaction Setup: In a 96-well plate, add a solution of purified tubulin in a polymerization buffer.

-

Compound Addition: Add the isatin derivative at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

-

Initiation and Measurement: Initiate polymerization by warming the plate to 37°C and monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.

Diagram: Experimental Workflow for Isatin-Based Drug Discovery

Caption: A typical workflow for the discovery and development of isatin-based therapeutic agents.

Future Perspectives and Conclusion